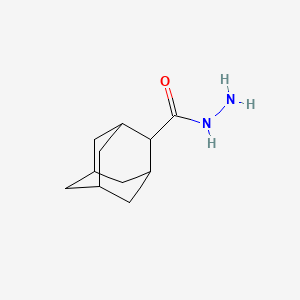
Adamantane-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-2-carbohydrazide is a derivative of adamantane, a highly symmetrical polycyclic hydrocarbon. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adamantane-2-carbohydrazide can be synthesized through the reaction of adamantane-2-carboxylic acid with hydrazine hydrate. The process typically involves the following steps:
Formation of Adamantane-2-carboxylic Acid: Adamantane is first oxidized to form adamantane-2-carboxylic acid.
Reaction with Hydrazine Hydrate: The carboxylic acid is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adamantane-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Hydrazones and other oxidized derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted adamantane derivatives.
Scientific Research Applications
Adamantane-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit tumor cell proliferation.
Industry: Adamantane derivatives, including this compound, are used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of adamantane-2-carbohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins
Comparison with Similar Compounds
Adamantane-2-carbohydrazide can be compared with other adamantane derivatives such as:
Adamantane-1-carbohydrazide: Similar in structure but differs in the position of the hydrazide group.
Adamantane-2-carboxylic Acid: The precursor to this compound, lacking the hydrazide group.
Adamantane-1-carboxylic Acid: Another precursor with the carboxylic acid group at a different position
Uniqueness: this compound stands out due to its specific hydrazide functional group at the 2-position, which imparts unique chemical reactivity and biological activity compared to other adamantane derivatives .
Properties
IUPAC Name |
adamantane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-13-11(14)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWVYCZEHVIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)
![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![4,6-Dimethyl-2-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]sulfanylpyridine-3-carbonitrile](/img/structure/B5880450.png)
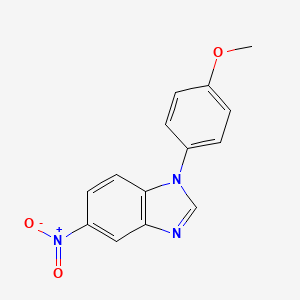
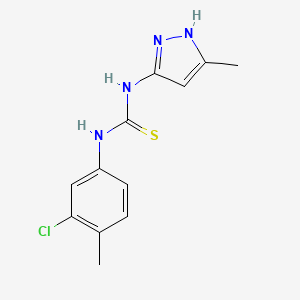
![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
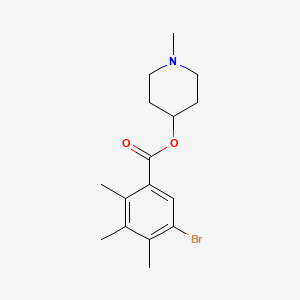
![8-Methoxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2H-chromen-2-one](/img/structure/B5880503.png)

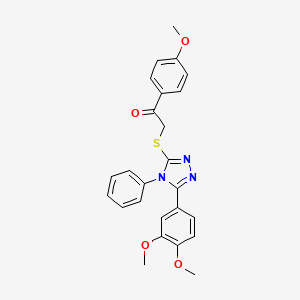
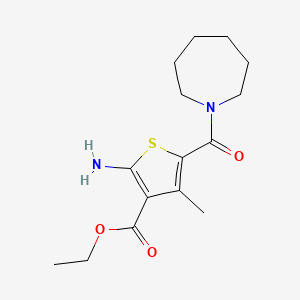
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
